REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][C:7]1[C:8]([CH3:14])=[C:9]([CH:11]=[CH:12][CH:13]=1)N.N([O-])=[O:16].[Na+]>O>[Cl:6][C:7]1[C:8]([CH3:14])=[C:9]([OH:16])[CH:11]=[CH:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
|
Name
|
|
Quantity
|
97 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for a further 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Excess sodium nitrite was destroyed by the addition of urea
|
Type
|
ADDITION
|
Details
|
The resultant mixture was added to a solution of concentrated sulphuric acid (5.0 mL) in water (55 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to 90° C.
|
Type
|
FILTRATION
|
Details
|
The resultant product mixture was filtered through dicalite
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with NaHCO3 (aq.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 830 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |